molecular formula C20H16Cl2N2O4 B251592 N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide

N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide

Cat. No.: B251592
M. Wt: 419.3 g/mol
InChI Key: IEHFOKHJLJFXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide, commonly known as DCF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in various studies.

Mechanism of Action

DCF works by inhibiting the activity of COX enzymes, specifically COX-2. This leads to a decrease in the production of prostaglandins, which are responsible for inflammation. DCF also has antioxidant properties, which help to reduce oxidative stress and damage to cells.
Biochemical and Physiological Effects:
DCF has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to have antioxidant properties and can protect against oxidative stress and damage. DCF has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

DCF has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also readily available and relatively inexpensive. However, DCF has some limitations as well. It has a short half-life and may require frequent dosing in experiments. It also has low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on DCF. One area of interest is its potential use in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. DCF has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in these conditions. Another area of interest is the development of new formulations of DCF that have improved solubility and bioavailability. This could make it easier to administer in experiments and potentially increase its therapeutic potential.

Synthesis Methods

The synthesis of DCF involves the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenyl acetate, which is then reacted with 2-amino-4-methylphenol to produce 4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylphenol. Finally, this compound is reacted with furan-2-carboxylic acid to form DCF.

Scientific Research Applications

DCF has been extensively used in scientific research due to its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation. DCF has also been found to have antioxidant properties and can scavenge free radicals, which cause oxidative damage to cells.

Properties

Molecular Formula

C20H16Cl2N2O4

Molecular Weight

419.3 g/mol

IUPAC Name

N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16Cl2N2O4/c1-12-9-14(5-6-16(12)24-20(26)18-3-2-8-27-18)23-19(25)11-28-17-7-4-13(21)10-15(17)22/h2-10H,11H2,1H3,(H,23,25)(H,24,26)

InChI Key

IEHFOKHJLJFXDK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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